2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Overview
Description
2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features an iodine atom attached to a benzamide structure, which is further connected to a piperazine ring substituted with a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the iodination of a benzamide precursor, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The propanoyl group is then added to the piperazine ring using acylation reactions under controlled conditions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in its chemical properties .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom .
Scientific Research Applications
2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide: This compound features a chlorine atom instead of iodine and a methyl group on the piperazine ring.
3-iodo-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide: Similar structure with a different position of the iodine atom.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Features a pyrazine ring and different substituents.
Uniqueness
The uniqueness of 2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological processes .
Properties
IUPAC Name |
2-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O2/c1-2-19(25)24-13-11-23(12-14-24)16-9-7-15(8-10-16)22-20(26)17-5-3-4-6-18(17)21/h3-10H,2,11-14H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUVDWJGAIJFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.